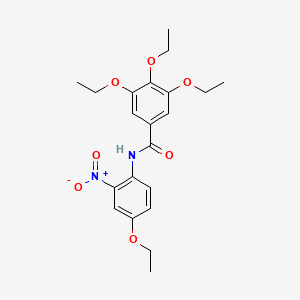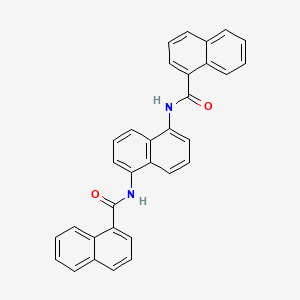
N-(4-bromophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine hydrobromide is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a member of the thiazole family of compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of N-(4-bromophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine hydrobromide is not fully understood. However, it is believed to exert its biological effects by interacting with specific molecular targets in cells. This compound has been shown to inhibit the activity of various enzymes and signaling pathways, leading to the modulation of cellular processes such as cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
N-(4-bromophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine hydrobromide has been shown to exhibit various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, inhibit viral replication, and modulate immune responses. This compound has also been shown to affect glucose metabolism and insulin signaling, suggesting its potential as a therapeutic agent for diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(4-bromophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine hydrobromide is its diverse biological activities, which make it a promising candidate for drug development. This compound is also relatively easy to synthesize and purify, making it accessible for research purposes. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and testing in lab experiments.
Direcciones Futuras
There are several future directions for the research of N-(4-bromophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine hydrobromide. One of the directions is to investigate its potential as a therapeutic agent for various diseases, including cancer, viral infections, and metabolic disorders. Another direction is to explore its mechanism of action and molecular targets, which could provide insights into the development of novel drugs. Additionally, the synthesis and optimization of N-(4-bromophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine hydrobromide derivatives could lead to the discovery of more potent and selective compounds with unique biological activities.
Métodos De Síntesis
The synthesis of N-(4-bromophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine hydrobromide involves the reaction of 4-bromobenzaldehyde, 3-nitrobenzaldehyde, and 2-aminothiazole in the presence of a suitable catalyst and solvent. The reaction proceeds through a series of intermediate steps, leading to the formation of the final product. The yield and purity of the product can be optimized by adjusting the reaction conditions and purification methods.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine hydrobromide has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to exhibit potent anticancer, antiviral, and antimicrobial activities. It has also been investigated for its potential as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3O2S.BrH/c16-11-4-6-12(7-5-11)17-15-18-14(9-22-15)10-2-1-3-13(8-10)19(20)21;/h1-9H,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJYZNYOXGXZNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC3=CC=C(C=C3)Br.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Br2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine;hydrobromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethylphenyl)-2-[5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5126669.png)
![5-[4-(4-morpholinylcarbonyl)-1-piperidinyl]-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5126684.png)

![N-phenyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine hydrobromide](/img/structure/B5126700.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5126703.png)





![7-(3-nitrophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B5126741.png)
![N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-{4-[(4-nitrophenyl)thio]phenyl}-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B5126745.png)
![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5126755.png)
![4-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5126762.png)